

Thermodynamic Architecture of Manganese(II) Chloride Monohydrate ()

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Compound of Interest

Compound Name: *Manganese dichloride monohydrate*

CAS No.: *64333-01-3*

Cat. No.: *B1592277*

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Executive Technical Synthesis

Manganese(II) chloride monohydrate (CAS: 64333-01-3) represents a critical intermediate phase in the dehydration thermodynamics of manganese salts. While the tetrahydrate (

) is the standard commercial form, the monohydrate (

) is the thermodynamically stable phase across a significant elevated temperature range (approx. 353 K to 500 K).

For researchers in magnetic materials and drug development, this hydrate offers a unique intersection of properties: it exhibits quasi-one-dimensional antiferromagnetism at cryogenic temperatures and serves as a stable, defined stoichiometry for precise manganese formulation in pharmaceutical applications where excess water mass is undesirable.

Core Physicochemical Profile

Property	Value	Unit	Condition
Molar Mass	143.86		Standard
Appearance	Pale pink crystalline solid	-	Ambient
Oxidation State	+2 (high spin)	-	-
Magnetic State	Paramagnetic (Ambient) Antiferromagnetic ()	-	K
Solubility	Highly soluble	-	Aqueous, Ethanol

Standard Thermodynamic Functions

The following values represent the standard thermodynamic formation properties. Note that the Gibbs Free Energy (

) is derived from the fundamental enthalpy and entropy values, as direct calorimetric measurement of

for the monohydrate is rare in literature compared to the tetrahydrate.

Formation Properties (298.15 K, 1 bar)

Function	Symbol	Value	Uncertainty	Source
Enthalpy of Formation		-786.6		[1]
Molar Entropy		179.5		[1]
Gibbs Energy of Formation		-716.4	(Calculated)	[2]
Heat Capacity		~72.5	(Est.)	[3]

“

Calculated

Methodology:

- . Using standard entropies for elements:

- .

- .

- .

- .

- .

- .

- . Note: Variations in literature values for elemental entropies can shift this value by

kJ/mol.

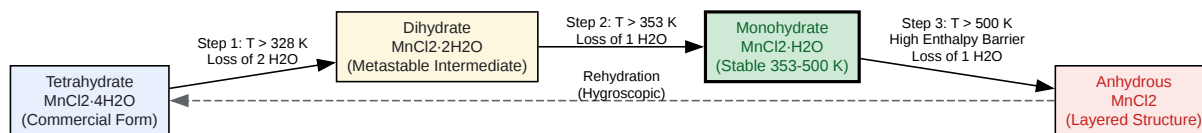
Phase Stability & Dehydration Dynamics

Understanding the dehydration pathway is essential for processing

- . The monohydrate is not formed directly from solution at room temperature; it is generated thermally.

The Dehydration Cascade

The transition from the commercial tetrahydrate to the anhydrous salt occurs in distinct thermodynamic steps. The monohydrate is the "locking" phase—it is significantly more stable than the dihydrate and requires higher energy to dehydrate to the anhydrous form.



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Figure 1: Thermal dehydration pathway of Manganese(II) Chloride. The monohydrate represents a stable plateau in the decomposition profile.

Reaction Thermodynamics (Monohydrate Anhydrous)

The dehydration of the monohydrate is the most energy-intensive step, reflecting the strong binding of the final water molecule in the coordination sphere.

- Reaction:
- Enthalpy of Reaction ():
[1]
- Entropy of Reaction ():
[1]
- Vapor Pressure Equation:

Low-Temperature Physics: Magnetic Transitions

For physicists and materials scientists,

is distinct from the anhydrous form (a 2D layered antiferromagnet) and the tetrahydrate. It behaves as a quasi-one-dimensional Heisenberg antiferromagnet.[1]

Magnetic Parameters[4][5][6][7][8][9][10][11]

- Néel Temperature (T_N):
[4].^[1]
- Weiss Constant (θ):
(Indicating antiferromagnetic exchange).^{[1][2]}
- Heat Capacity (C_p) Anomaly: A sharp λ -type peak is observed at T_N , corresponding to the onset of long-range magnetic order.
- Exchange Interactions:
 - Intrachain exchange (J):
.^[1]
 - Interchain exchange (J'):
(Weak coupling).^[1]

Implication: The water molecule in the crystal lattice effectively spaces the Mn(II) chains, reducing the dimensionality of the magnetic interaction compared to the anhydrous salt.

Experimental Protocol: Dehydration Enthalpy Measurement

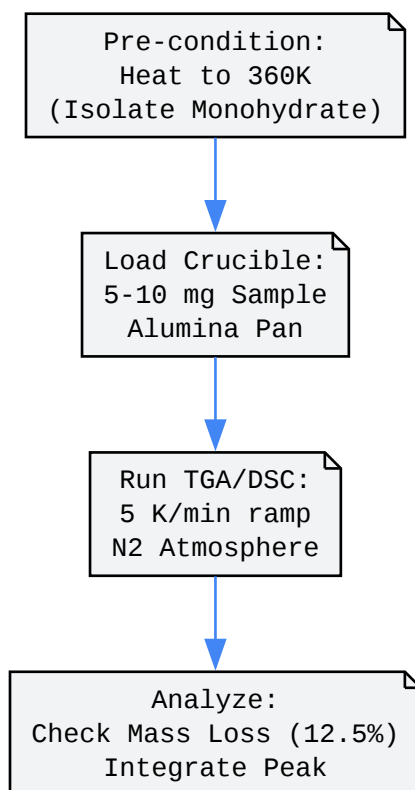
To verify the stoichiometry or thermal stability of a

sample, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is the gold standard.

Protocol: Simultaneous TGA/DSC

Objective: Determine the precise dehydration enthalpy of the monohydrate step.

- Sample Preparation:
 - Grind
and pre-dry at 360 K for 2 hours to isolate the monohydrate phase (verify mass loss).
 - Load 5–10 mg of the resulting pale pink powder into an Alumina () crucible.
- Instrument Parameters:
 - Purge Gas: Dry Nitrogen () at 50 mL/min (Critical to prevent hydrolysis to Mn-oxides).
 - Ramp Rate: 5 K/min.
 - Range: 300 K to 600 K.
- Data Analysis:
 - Observe the TGA mass loss step.^[3] Theoretical loss for is 12.5%.
 - Integrate the DSC endothermic peak corresponding to the mass loss.
 - Validation: The integrated peak area should yield (based on 63.55 kJ/mol).



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Figure 2: Workflow for thermal validation of Manganese(II) Chloride Monohydrate.

Solution Thermodynamics

In pharmaceutical formulations,

is often used as a trace element source. While the solid state thermodynamics differ, the solution properties converge with other hydrates once dissolved.

- Enthalpy of Solution (): Exothermic.
 - The dissolution of anhydrous is strongly exothermic.
 - The dissolution of hydrates is less exothermic because the heat of hydration is already "spent" in the solid.

- Aqueous Species:

(pale pink).

- Activity Coefficients: Follow Pitzer equations for 2:1 electrolytes. At high concentrations, activity deviates significantly due to ion pairing.

References

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,

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